4-Methoxyphenyl 4-butoxybenzoate
Description
Research Significance of Phenolic Benzoate (B1203000) Esters in Contemporary Chemical Disciplines
Phenolic benzoate esters, which incorporate a phenol (B47542) group, are of particular interest due to their unique electronic and structural characteristics. These compounds serve as crucial intermediates in the synthesis of more complex molecules and are pivotal in the development of liquid crystals, polymers, and biologically active agents. Their rigid core structure, combined with the potential for various substitutions on both the phenolic and benzoic acid moieties, allows for the fine-tuning of their physicochemical properties. This adaptability has made them a focus of research in areas such as photoresponsive materials and mesomorphic compounds.
In the field of materials science, phenolic benzoate esters are integral to the creation of thermotropic liquid crystals. The arrangement and length of alkoxy chains attached to the phenyl rings significantly influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures between these phases. This tunability is critical for applications in display technologies and optical switching.
From a chemical biology perspective, the benzoate ester framework is present in various natural products and has been explored for its potential therapeutic applications. While this article will not delve into dosage or administration, it is noteworthy that the structural motif is a subject of investigation for its biological activities.
Overview of 4-Methoxyphenyl (B3050149) 4-butoxybenzoate: A Compound of Emerging Research Interest
Within the diverse family of phenolic benzoate esters, 4-Methoxyphenyl 4-butoxybenzoate has emerged as a compound of interest, primarily due to its place within the homologous series of 4-alkoxyphenyl 4-alkoxybenzoates. These series are extensively studied for their liquid crystalline properties. The specific combination of a methoxy (B1213986) group on one phenyl ring and a butoxy group on the other gives this compound distinct characteristics.
The synthesis of this compound typically involves the esterification of 4-methoxybenzoic acid with 4-butoxyphenol (B117773) or the reaction of 4-methoxybenzoyl chloride with 4-butoxyphenol. These methods are common for creating benzoate esters and allow for the systematic variation of the alkoxy chains to study structure-property relationships within the homologous series.
The primary research focus on this compound and its relatives is their mesomorphic behavior. The transition from a crystalline solid to a liquid crystal phase and then to an isotropic liquid is a key characteristic. For the homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, these transition temperatures are well-documented and show predictable trends based on the length of the alkoxy chains.
Below are data tables that provide an overview of the key properties of this compound, compiled from studies on its homologous series.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C18H20O4 |
| Molecular Weight | 300.35 g/mol |
| Class | Phenolic Benzoate Ester |
| Appearance | White crystalline solid |
Table 2: Mesomorphic Properties of the 4-Methoxyphenyl 4-n-alkoxybenzoate Series
This table illustrates the influence of the alkoxy chain length on the phase transition temperatures. The data for the butoxy derivative (n=4) is highlighted.
| n-alkoxy group | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| Methoxy (n=1) | 124 | 134 |
| Ethoxy (n=2) | 107 | 145 |
| Propoxy (n=3) | 90 | 121 |
| Butoxy (n=4) | 88 | 125 |
| Pentoxy (n=5) | 81 | 119 |
| Hexoxy (n=6) | 79 | 121 |
Note: The transition temperatures are representative values from studies on the homologous series and may vary slightly depending on the experimental conditions and purity of the sample.
The study of such compounds contributes to a deeper understanding of the relationship between molecular structure and macroscopic properties, which is fundamental for the rational design of new materials with tailored functionalities. The predictable behavior of homologous series like the 4-alkoxyphenyl 4-alkoxybenzoates makes them excellent models for investigating the principles of liquid crystal formation and for developing new technologies based on these fascinating materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60127-36-8 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
GOOWVBBDDIHPFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxyphenyl 4 Butoxybenzoate and Analogues
Esterification Strategies and Reaction Optimization
The formation of the ester linkage between 4-butoxybenzoic acid and 4-methoxyphenol (B1676288) is the cornerstone of synthesizing 4-Methoxyphenyl (B3050149) 4-butoxybenzoate. Several established esterification methods can be employed, each with its own set of advantages and optimization parameters.
Fischer-Speier Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental method. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and often requires elevated temperatures to drive the equilibrium towards the ester product. whiterose.ac.uk
Steglich Esterification: For milder reaction conditions, the Steglich esterification is a preferred method. wikipedia.orgorganic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org It proceeds at room temperature and is suitable for sensitive substrates. wikipedia.org The mechanism involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The use of DMAP is crucial to accelerate the reaction and prevent the formation of an unreactive N-acylurea side product. organic-chemistry.org
Mitsunobu Reaction: This redox-condensation reaction offers a powerful alternative for ester synthesis, particularly when stereochemical inversion of a chiral alcohol is desired. nih.govorganic-chemistry.org The reaction typically involves a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile. organic-chemistry.org The Mitsunobu reaction is known for its mild conditions and high yields. researchgate.net
Table 1: Comparison of Esterification Methods
| Method | Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic acid, Alcohol | Strong acid (e.g., H₂SO₄) | High temperature, removal of water | Inexpensive reagents | Harsh conditions, potential for side reactions |
| Steglich | Carboxylic acid, Alcohol, DCC | DMAP | Room temperature, aprotic solvent | Mild conditions, good for sensitive substrates | DCC is an allergen, DCU can be difficult to remove |
| Mitsunobu | Carboxylic acid, Alcohol, Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD) | - | Mild conditions (-20 °C to RT), various solvents | Mild conditions, high yields, stereochemical inversion | Stoichiometric amounts of reagents, byproducts can be difficult to remove |
Precursor Synthesis for Alkoxy-Substituted Benzoate (B1203000) Moieties
The synthesis of 4-Methoxyphenyl 4-butoxybenzoate relies on the availability of its key precursors: 4-butoxybenzoic acid and 4-methoxyphenol.
Synthesis of 4-Butoxybenzoic Acid: A common route to 4-butoxybenzoic acid starts from p-hydroxybenzoic acid. prepchem.com This involves the Williamson ether synthesis, where the phenolic hydroxyl group of p-hydroxybenzoic acid is alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base. prepchem.com Another approach involves the hydrolysis of 4-butoxybenzonitrile.
Synthesis of 4-Methoxyphenol: 4-Methoxyphenol can be prepared through the selective monomethylation of hydroquinone (B1673460). prepchem.commdma.ch This is often achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. prepchem.commdma.ch Care must be taken to control the reaction conditions to minimize the formation of the diether, 1,4-dimethoxybenzene. Alternative methods include the oxidation of p-anisaldehyde or the reaction of hydroquinone with methanol (B129727) under pressure. mdma.chchemicalbook.com
Linker-Mediated Synthetic Approaches for Hybrid Molecular Architectures
The core structure of this compound can be incorporated into more complex "hybrid" molecules through the use of linker groups. These linkers can connect the benzoate moiety to other functional units, leading to materials with tailored properties. For instance, a diol linker could be used to create dimeric structures, or a linker with a polymerizable group could be employed for integration into polymers. The choice of linker and the synthetic strategy for its attachment will depend on the desired final architecture and properties.
Polymerization and Co-polymerization Techniques for Integration into Macromolecular Systems
Incorporating this compound or its analogues into polymers can lead to materials with interesting properties, such as liquid crystallinity.
Enzyme-Catalyzed Polymerization: An interesting approach involves the enzyme-catalyzed polymerization of precursors like 4-methoxyphenol. rsc.org For example, horseradish peroxidase can be used as a catalyst in an aqueous micelle system to polymerize 4-methoxyphenol, yielding a polymer with both phenylene and oxyphenylene units in its structure. rsc.org
Polycondensation: If a precursor is difunctional, such as a hydroxy-substituted benzoic acid, it can undergo polycondensation reactions to form polyesters. For example, copolyesters have been synthesized from the dimethyl ester of terephthalic acid, ethylene (B1197577) glycol, and 4-hydroxybenzoic acid. researchgate.net
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are increasingly being applied to the synthesis of liquid crystals and related compounds to reduce environmental impact. whiterose.ac.uktandfonline.comidw-online.desciencedaily.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comrri.res.in This technique has been successfully applied to the synthesis of liquid crystalline materials, including alkylation and esterification reactions. tandfonline.comrri.res.in
Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents and expensive catalysts with more environmentally friendly alternatives. whiterose.ac.ukidw-online.de For example, cyclopentylmethyl ether (CPME) has been investigated as a greener alternative to solvents like dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF). whiterose.ac.uk Additionally, heterogeneous catalysts, such as sulfonated carbon materials (Starbons), are being explored as recyclable and less corrosive alternatives to homogeneous acid catalysts like sulfuric acid. whiterose.ac.uk
Advanced Spectroscopic and Structural Elucidation of 4 Methoxyphenyl 4 Butoxybenzoate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms. For 4-Methoxyphenyl (B3050149) 4-butoxybenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the complete atomic connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4-Methoxyphenyl 4-butoxybenzoate provides valuable insights into the number and types of protons present in the molecule, as well as their neighboring environments. The aromatic protons of the two benzene (B151609) rings are expected to appear as distinct doublets in the downfield region, typically between 6.8 and 8.2 ppm, due to the electron-withdrawing and donating effects of the ester and ether groups.
The protons of the methoxy (B1213986) group (–OCH₃) will present as a sharp singlet, usually around 3.8 ppm. The butoxy chain protons will exhibit characteristic multiplets. The terminal methyl group (–CH₃) protons are expected to appear as a triplet at approximately 0.9 ppm. The adjacent methylene (B1212753) group (–CH₂–) protons will likely resonate as a sextet around 1.4-1.5 ppm, while the next methylene group protons will be a quintet around 1.7-1.8 ppm. The methylene protons directly attached to the oxygen atom (–O–CH₂–) will be the most downfield of the aliphatic protons, appearing as a triplet around 4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (butoxybenzoate ring) | ~8.1 | Doublet |
| Aromatic Protons (methoxyphenyl ring) | ~7.1 | Doublet |
| Aromatic Protons (butoxybenzoate ring) | ~6.9 | Doublet |
| Aromatic Protons (methoxyphenyl ring) | ~6.9 | Doublet |
| Methylene Protons (–O–CH₂–) | ~4.0 | Triplet |
| Methoxy Protons (–OCH₃) | ~3.8 | Singlet |
| Methylene Protons (–CH₂–) | ~1.7-1.8 | Quintet |
| Methylene Protons (–CH₂–) | ~1.4-1.5 | Sextet |
| Methyl Protons (–CH₃) | ~0.9 | Triplet |
Note: The predicted values are based on the analysis of similar chemical structures and established NMR principles. Actual experimental values may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the ester group is typically the most downfield signal, expected to appear around 165 ppm. The aromatic carbons will resonate in the range of approximately 114 to 164 ppm, with carbons attached to oxygen atoms appearing further downfield.
The carbon of the methoxy group is anticipated around 55 ppm. The carbons of the butoxy chain will have distinct signals, with the carbon attached to the ester oxygen (–O–C H₂–) resonating at about 68 ppm. The other methylene carbons will appear at approximately 31 ppm and 19 ppm, while the terminal methyl carbon will be the most upfield signal of the aliphatic chain, around 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~165 |
| Aromatic Carbons (C-O) | ~164, ~157 |
| Aromatic Carbons | ~132, ~122, ~121, ~114 |
| Methylene Carbon (–O–CH₂–) | ~68 |
| Methoxy Carbon (–OCH₃) | ~55 |
| Methylene Carbon (–CH₂–) | ~31 |
| Methylene Carbon (–CH₂–) | ~19 |
| Methyl Carbon (–CH₃) | ~14 |
Note: The predicted values are based on the analysis of similar chemical structures and established NMR principles. Actual experimental values may vary slightly.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band corresponding to the C=O stretching of the ester group is anticipated around 1720 cm⁻¹. The C–O stretching vibrations of the ester and ether linkages will likely appear in the region of 1250-1100 cm⁻¹. The aromatic C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region. The sp² C–H stretching of the aromatic rings will be observed above 3000 cm⁻¹, while the sp³ C–H stretching of the aliphatic butoxy and methoxy groups will appear just below 3000 cm⁻¹.
Table 3: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C–H Stretch | 3100-3000 |
| Aliphatic C–H Stretch | 2960-2850 |
| Carbonyl (C=O) Stretch | ~1720 |
| Aromatic C=C Stretch | 1600-1450 |
| C–O Stretch (Ester and Ether) | 1250-1100 |
| C–H Bending | 1470-1370 |
Note: These are predicted frequency ranges based on typical values for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide the exact molecular weight of this compound (C₁₈H₂₀O₄), which is calculated to be 300.1362 g/mol . This precise mass measurement is essential for confirming the elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Purity Assessment
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be instrumental in assessing the purity of a this compound sample. A pure sample would exhibit a single peak in the gas chromatogram.
The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak ([M]⁺) at m/z 300. The fragmentation pattern would provide further structural confirmation. Key fragments would likely include the loss of the butoxy group, leading to a peak at m/z 229, and the cleavage of the ester bond, resulting in fragments corresponding to the 4-methoxyphenyl cation (m/z 107) and the 4-butoxybenzoyl cation (m/z 193).
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 300 | [M]⁺ (Molecular Ion) |
| 229 | [M - C₄H₉O]⁺ |
| 193 | [C₁₁H₁₃O₂]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 107 | [C₇H₇O]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for esters and ethers.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In single-crystal XRD, a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice. Powder XRD, on the other hand, is used to analyze a polycrystalline sample and is useful for phase identification and determining crystal purity.
For the structural elucidation of systems like this compound, single-crystal XRD is invaluable. Although specific crystallographic data for this exact compound is not publicly documented, the crystal structure of its close analogue, 4-Methoxyphenyl benzoate (B1203000), has been determined and provides significant insights. The structure of 4-Methoxyphenyl benzoate was reported by Gowda et al. in 2007. researchgate.netresearchgate.netnih.gov
The key findings from the single-crystal XRD study of 4-Methoxyphenyl benzoate reveal that the two aromatic rings are not coplanar. The dihedral angle between the phenyl and the benzoate rings is 56.42(3)°. researchgate.netnih.gov This non-planar conformation is a common feature in many aryl benzoate derivatives. The molecular packing in the crystal is characterized by layers parallel to the ac plane and columns running parallel to the c-axis. researchgate.netnih.gov
The crystallographic data for 4-Methoxyphenyl benzoate is summarized in the interactive table below. It is anticipated that this compound would exhibit similar, though not identical, unit cell parameters and crystal packing, likely within the same crystal system.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.141(2) |
| b (Å) | 5.956(1) |
| c (Å) | 21.325(4) |
| β (°) | 98.53(2) |
| Volume (ų) | 1148.9(4) |
| Z | 4 |
| R-factor (%) | 3.3 |
Data sourced from Gowda et al. (2007). researchgate.netresearchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels. The UV-Vis spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic transitions within a molecule.
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic rings and the carbonyl group. The primary transitions anticipated are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons in the delocalized π systems of the benzene rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons from the oxygen atoms of the ether and carbonyl groups to an anti-bonding π* orbital.
While a specific UV-Vis spectrum for this compound is not available, studies on related phenyl benzoates offer significant insight. Research on substituted phenyl benzoates has shown that the position and intensity of the absorption bands are sensitive to the nature of the substituents on the aromatic rings. cdnsciencepub.com
The presence of the electron-donating methoxy (-OCH₃) group on one of the phenyl rings and the butoxy (-OC₄H₉) group on the other are expected to influence the absorption maxima. The methoxy group, in particular, is known to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition band. A study on para-substituted phenyl benzoates reported that a para-methoxy group induces a significant redshift of approximately 12 nm and an increase in molar absorptivity of about 8000 compared to the unsubstituted phenyl benzoate. cdnsciencepub.com The butoxy group, also being an electron-donating group, would likely contribute to a similar, though perhaps slightly different, shift.
The expected UV-Vis absorption data for this compound, based on the analysis of its structural components and related compounds, is summarized in the interactive table below.
| Absorption Maximum (λmax) | Electronic Transition | Expected Region |
|---|---|---|
| ~260-280 nm | π → π | High Intensity |
| ~300-330 nm | n → π | Low Intensity |
It is important to note that the exact absorption maxima and molar absorptivity values would need to be confirmed through experimental measurement of this compound.
Computational Chemistry and Molecular Modeling Investigations of 4 Methoxyphenyl 4 Butoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations offer a powerful lens through which the electronic landscape of a molecule can be meticulously examined. For 4-Methoxyphenyl (B3050149) 4-butoxybenzoate, methods such as Density Functional Theory (DFT) are employed to compute a range of electronic properties. These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and its kinetic stability. A larger gap generally signifies lower reactivity.
The electrostatic potential map, another key output of these calculations, illustrates the regions of positive and negative charge across the molecule. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack, thereby profiling the compound's reactivity. For 4-Methoxyphenyl 4-butoxybenzoate, the oxygen atoms of the ester and ether groups are expected to be regions of high electron density, making them potential sites for interaction with electrophiles.
| Calculated Electronic Properties | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
To understand the flexibility and conformational preferences of this compound, molecular dynamics (MD) simulations are indispensable. These simulations model the atomic movements over time, providing a dynamic picture of the molecule's behavior. By simulating the molecule in a virtual environment that mimics different conditions (e.g., in a vacuum or in a solvent), researchers can observe the range of conformations the molecule can adopt.
Molecular Docking Studies for Predictive Intermolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in the context of drug-receptor interactions, it can also be applied to understand how molecules of this compound might interact with each other or with other molecules in a mixture. These studies can predict the formation of dimers or larger aggregates and the types of intermolecular forces that stabilize these structures, such as van der Waals forces, pi-pi stacking between the aromatic rings, and dipole-dipole interactions.
By docking a molecule of this compound with another, one can identify the most probable modes of self-assembly. The results of these simulations are often scored based on the calculated binding energy, with lower energies indicating more stable interactions. This information is vital for predicting the macroscopic properties of the material, such as the type of liquid crystal phase it might form.
Computational Assessment of Molecular Polarity and Related Structural Parameters
The polarity of a molecule is a key determinant of its physical properties, including its solubility and its behavior in electric fields. Computational methods can provide a quantitative measure of a molecule's polarity through the calculation of its dipole moment. For this compound, the presence of electronegative oxygen atoms and the asymmetry of the molecule suggest that it possesses a net dipole moment.
In addition to the dipole moment, other structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These parameters, derived from geometry optimization calculations, define the molecule's three-dimensional shape. The table below summarizes some of the key structural parameters that would be of interest in a computational study.
| Structural Parameter | Description |
| Phenyl Ring Dihedral Angle | The angle between the two phenyl rings. |
| Butoxy Chain Torsional Angles | The rotational angles along the C-C bonds of the butoxy group. |
| Ester Group Geometry | Bond lengths and angles of the C-O-C=O moiety. |
In Silico Prediction of Molecular Stability and Degradation Propensity
For instance, the ester linkage is often a site of potential hydrolytic cleavage. Computational models can simulate the reaction pathway for this hydrolysis, providing an estimation of the activation energy required for the reaction to occur. This information can help in predicting the shelf-life of the material and in designing strategies to enhance its stability if necessary.
Liquid Crystalline Behavior and Mesophase Characterization of 4 Methoxyphenyl 4 Butoxybenzoate and Derivatives
Thermal Analysis Techniques for Phase Transition Identification
The investigation of phase transitions in liquid crystalline materials relies heavily on thermal analysis techniques that can precisely measure the energetic changes associated with the transformation from one state to another.
Differential Scanning Calorimetry (DSC) for Enthalpy and Temperature Transitions
Differential Scanning Calorimetry (DSC) is a fundamental tool for determining the transition temperatures and associated enthalpy changes (ΔH) of liquid crystals. In a homologous series of 4-(4'-n-alkoxy benzoyloxy)-3-methoxy phenyl azo-4'-chlorobenzene, which shares structural similarities with the compound of interest, DSC has been instrumental in identifying the temperatures at which the material transitions between crystalline, smectic, nematic, and isotropic liquid phases. For these types of compounds, the transition from a solid to a mesophase and from a mesophase to an isotropic liquid are clearly observable as endothermic peaks on a DSC thermogram upon heating.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Nematic | TCN | ΔHCN |
| Nematic to Isotropic | TNI | ΔHNI |
| Note: The values for TCN, ΔHCN, TNI, and ΔHNI would be specific to 4-Methoxyphenyl (B3050149) 4-butoxybenzoate and would be determined experimentally. |
Optical Microscopy for Mesophase Texture Observation and Morphology
The direct observation of the various mesophases is crucial for their identification and characterization. Optical microscopy, particularly with polarized light, is the primary technique used for this purpose.
Polarized Optical Microscopy (POM) for Optical Anisotropy
Polarized Optical Microscopy (POM) is an indispensable technique for identifying liquid crystal phases based on their unique optical textures. These textures arise from the anisotropic nature of the mesophases, which causes them to interact with polarized light in characteristic ways. For instance, in the nematic phase of related benzoate (B1203000) compounds, a "threaded" or "Schlieren" texture is commonly observed. derpharmachemica.com The Schlieren texture is characterized by the presence of dark brushes or "threads" that correspond to topological defects in the director field.
In the case of smectic phases, such as the smectic A and smectic C phases observed in similar homologous series, focal-conic fan-shaped textures are typical. derpharmachemica.com These textures arise from the layered arrangement of the molecules. While specific POM images for 4-Methoxyphenyl 4-butoxybenzoate are not widely published, the expected textures based on its molecular structure and the behavior of analogous compounds would be consistent with these observations.
Nematic Liquid Crystal Phases: Orientational Order and Director Alignment
The nematic (N) phase is the least ordered of the liquid crystal phases, characterized by long-range orientational order of the molecular long axes, but no long-range positional order. researchgate.net The average direction of the molecular orientation is known as the director, denoted by n . In the nematic phase, the molecules are free to move around as in a liquid, but they tend to maintain a parallel alignment with the director. This orientational order is responsible for the optical anisotropy of the nematic phase. Homologous series of 4-(4-n-alkoxy benzoyloxy)ß-Methoxy Ethyl Benzoates have been shown to be predominantly nematogenic. smolecule.com
Smectic Liquid Crystal Phases: Layered Structures and Positional Order
Smectic (Sm) phases exhibit a higher degree of order than nematic phases, possessing both orientational order and some degree of positional order. researchgate.net The molecules are arranged in layers, and within these layers, they can have different arrangements. Several types of smectic phases exist, with the most common being smectic A (SmA) and smectic C (SmC). In the SmA phase, the director is perpendicular to the smectic layers, while in the SmC phase, the director is tilted at an angle to the layer normal. The presence and type of smectic phase in benzoate liquid crystals are often dependent on the length of the flexible alkyl or alkoxy chains. derpharmachemica.comsmolecule.com For example, in some homologous series, smectic phases only appear for longer chain lengths. derpharmachemica.com
Chiral Nematic (Cholesteric) Phases: Helical Ordering and Pitch Characterization
When a chiral (optically active) molecule is introduced into a nematic liquid crystal host, or if the liquid crystal molecule itself is chiral, a chiral nematic (N*) or cholesteric phase can be formed. In this phase, the director is not uniform in space but twists in a helical fashion. The distance over which the director rotates by 360° is known as the helical pitch. The pitch is a critical characteristic of the chiral nematic phase and is sensitive to temperature and the concentration of the chiral dopant. While this compound itself is not chiral, its derivatives can be synthesized to exhibit chirality. The introduction of a chiral center would lead to the formation of a chiral nematic phase with a characteristic helical structure.
Ferroelectric and Antiferroelectric Nematic Phases
The discovery of ferroelectric nematic (NF) and antiferroelectric nematic (NX) phases has marked a significant advancement in liquid crystal research. escholarship.org These phases are characterized by a spontaneous polar ordering of molecules within the nematic phase, leading to a net macroscopic polarization. escholarship.org The formation of such phases is often associated with specific molecular structures that promote strong dipole-dipole interactions.
For a compound to exhibit a ferroelectric nematic phase, its molecules typically possess a significant longitudinal dipole moment. The stability of the NF phase is influenced by factors such as molecular shape and the nature of intermolecular interactions. escholarship.org Antiferroelectric nematic phases, on the other hand, exhibit a local polar ordering where adjacent domains have antiparallel polarization. This can arise from a delicate balance of competing interactions. escholarship.org
While research on other benzoate derivatives has shown the existence of these novel nematic phases, no specific studies confirming or detailing the presence of NF or NX phases in this compound could be identified.
Optical Birefringence Measurements for Phase Transition Detection
Optical birefringence is a key technique used to characterize phase transitions in liquid crystals. It measures the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. Changes in the molecular ordering at a phase transition lead to distinct changes in birefringence, allowing for the precise determination of transition temperatures.
In the context of ferroelectric and antiferroelectric nematic phases, high-resolution optical birefringence measurements can reveal subtle changes in the orientational order parameter associated with the onset of polar ordering. For instance, a small, step-like increase in birefringence has been observed at the transition from a conventional nematic (N) to an antiferroelectric nematic (NX) phase. escholarship.org
Unfortunately, specific optical birefringence data for this compound, which would be essential for identifying and characterizing any potential ferroelectric or antiferroelectric nematic phase transitions, is not available in the reviewed literature.
Due to the lack of specific research findings and data tables for this compound, a comprehensive article adhering to the requested outline cannot be generated at this time.
Structure Property Relationships in 4 Methoxyphenyl 4 Butoxybenzoate Systems
Influence of Alkyl Chain Length on Mesomorphic Transitions and Range
The lengths of the terminal flexible alkyl (or alkoxy) chains play a crucial role in determining the type of mesophase formed and the temperature range over which it is stable. In the homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, altering the number of carbon atoms in the alkoxy chains (the methoxy (B1213986) and butoxy groups in the title compound) systematically modifies the mesomorphic behavior.
Generally, as the alkyl chain length increases, there is a decrease in the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). This is because longer, flexible chains increase the molecular fluidity and disrupt the crystalline packing in the solid state. However, the effect on the mesophase range is not always linear. Initially, increasing chain length can broaden the nematic range. As the chains become longer, they promote the formation of more ordered smectic phases due to micro-segregation between the rigid aromatic cores and the flexible alkyl chains. This often leads to the appearance of smectic phases at the expense of the nematic phase, and in some cases, can result in purely smectic behavior for very long chain derivatives. tandfonline.comderpharmachemica.com
The trend in clearing temperatures often shows an odd-even effect, where members of the homologous series with an even number of carbon atoms in the alkyl chain have higher clearing points than those with an odd number. rsc.org This is attributed to the anisotropy of molecular polarizability, which is affected by the orientation of the terminal C-C bond relative to the long molecular axis.
To illustrate this, the table below shows the transition temperatures for a homologous series of 4-cyanophenyl-4'-n-alkoxybenzoates, which demonstrates the typical influence of the alkoxy chain length on mesomorphic properties.
| n (Number of Carbon Atoms in Alkoxy Chain) | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase Range (°C) |
|---|---|---|---|
| 1 | 100.5 | 105.5 | 5.0 |
| 2 | 81.0 | 104.0 | 23.0 |
| 3 | 70.0 | 94.5 | 24.5 |
| 4 | 64.0 | 101.5 | 37.5 |
| 5 | 54.0 | 96.0 | 42.0 |
| 6 | 58.0 | 99.5 | 41.5 |
| 7 | 54.5 | 97.5 | 43.0 |
| 8 | 64.0 | 97.0 | 33.0 |
Table 1. Transition temperatures for the homologous series of 4-cyanophenyl-4'-n-alkoxybenzoates. Data demonstrates the general trend of how alkyl chain length affects melting and clearing points. The specific compound 4-Methoxyphenyl (B3050149) 4-butoxybenzoate would follow similar principles, though its transition temperatures would differ due to the different substituent on the other phenyl ring.
Electronic Effects of Aromatic Substituents on Liquid Crystalline Performance
The electronic nature of substituents on the aromatic core of a mesogen has a profound impact on its liquid crystalline properties, primarily by altering the molecular dipole moment, polarizability, and intermolecular interactions.
For a molecule like 4-Methoxyphenyl 4-butoxybenzoate, the terminal methoxy (-OCH₃) and butoxy (-OC₄H₉) groups are electron-donating. If these were replaced with electron-withdrawing groups, such as a cyano (-CN) or nitro (-NO₂) group, the liquid crystalline performance would be significantly altered. tandfonline.com
Polar Terminal Groups: The introduction of strongly polar groups like -CN or -NO₂ at the terminus of the molecule increases the longitudinal dipole moment. This enhances the antiparallel correlations between molecules, which is a key factor for the stability of the nematic phase. Consequently, such substitutions generally lead to a significant increase in the clearing temperature and often broaden the mesophase range. tandfonline.comtandfonline.com
Lateral Substituents: The addition of substituents on the lateral positions of the phenyl rings (i.e., ortho to the main axis) generally has a disruptive effect on the liquid crystalline order. rsc.org A lateral substituent, such as a fluorine or chlorine atom, increases the breadth of the molecule, which hinders the close packing required for mesophase formation. This steric effect typically leads to a depression of the clearing point and a narrowing of the mesophase range. rsc.orgacs.org However, the high electronegativity of a lateral fluorine atom can also modify the molecular dipole and polarizability, leading to more complex behaviors, sometimes even inducing or stabilizing ferroelectric nematic phases. rsc.orgacs.org
The following table provides a qualitative summary of the expected effects of various substituents on the nematic phase stability, using a generic benzoate (B1203000) ester as a reference.
| Substituent Type | Position | Example | Effect on Nematic Stability (Clearing Point) | Primary Reason |
|---|---|---|---|---|
| Electron-Donating | Terminal | -OCH₃, -OC₄H₉ | Moderate Stability | Moderate dipole and polarizability |
| Electron-Withdrawing | Terminal | -CN, -NO₂ | Significant Increase | Large increase in longitudinal dipole moment |
| Halogen | Terminal | -F, -Cl | Increase | Increased polarizability and dipole moment |
| Halogen | Lateral | -F, -Cl | Decrease | Steric hindrance, increased molecular breadth |
| Alkyl | Lateral | -CH₃ | Significant Decrease | Strong steric hindrance |
Table 2. General effects of aromatic substituents on nematic liquid crystal stability.
Correlation between Molecular Architecture and Optical Anisotropy
Optical anisotropy, or birefringence (Δn), is a hallmark of nematic liquid crystals and is the difference between the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director. This property is a direct consequence of the anisotropy of molecular polarizability, which is governed by the molecular architecture.
The key factors influencing the birefringence of a mesogen like this compound are:
Molecular Rigidity and Length: The molecule possesses a rigid core composed of two phenyl rings linked by an ester group. This elongated, rigid structure is the primary source of its anisotropic polarizability. The electrons in the π-systems of the phenyl rings are more easily polarized along the long molecular axis than perpendicular to it. Longer rigid cores generally lead to higher birefringence.
Conjugation and Polarizable Groups: The ester group (-COO-) and the phenyl rings create a conjugated system that enhances the electronic polarizability along the molecular axis. The presence of highly polarizable atoms or groups, such as sulfur or additional aromatic rings, would further increase the birefringence.
Order Parameter (S): The macroscopic birefringence (Δn) is directly proportional to the orientational order parameter (S) of the mesophase. A higher degree of molecular alignment (S closer to 1) results in a larger difference between nₑ and nₒ. Since the order parameter decreases with increasing temperature, the birefringence also decreases and vanishes at the clearing point.
For this compound, the combination of the two phenyl rings and the ester linkage provides significant optical anisotropy, making it suitable for applications that rely on the manipulation of polarized light.
Structural Determinants for Liquid Crystalline Elastomer Actuation Mechanisms
Liquid Crystalline Elastomers (LCEs) are revolutionary materials that combine the elasticity of rubber with the orientational order of liquid crystals. researchgate.net They are created by incorporating mesogens, such as this compound, into a cross-linked polymer network. nih.gov The structure of the mesogenic unit is a critical determinant of the actuation (shape-changing) behavior of the LCE.
Mesogen Alignment: The actuation of an LCE is driven by a change in the orientational order of the mesogens. oaepublish.com In a monodomain LCE, where the mesogens are uniformly aligned, heating the material above its clearing temperature causes the mesogens to become disordered. This microscopic change in order translates into a macroscopic contraction along the alignment direction and an expansion in the perpendicular directions. nso-journal.org The degree of alignment, programmed during the cross-linking process, dictates the magnitude of the actuation strain. pnas.org
Mesogen Architecture: The way mesogens are incorporated into the polymer network influences the actuation. cambridge.org
Main-chain LCEs: Mesogens are part of the polymer backbone. These materials often exhibit large, reversible shape changes. cambridge.org
Side-chain LCEs: Mesogens are attached as pendant groups to the polymer backbone. Their response can be tailored by the length of the flexible spacer connecting the mesogen to the backbone. cambridge.org
Stimulus-Responsiveness: The specific chemical structure of the mesogen can be tailored to respond to different stimuli. While thermal actuation is most common, incorporating photo-sensitive groups (like azobenzenes) into the mesogen allows for light-induced actuation. oaepublish.com Similarly, designing mesogens with a large dielectric anisotropy can enable actuation by an electric field. The structure of this compound is well-suited for thermal actuation in LCEs.
The actuation performance, such as the strain, stress, and speed, is therefore directly linked to the molecular design of the constituent mesogens and the architecture of the polymer network. nso-journal.orgnih.gov
Relationship between Molecular Design and Specific Biological Target Interactions
The research focus on compounds like this compound has been overwhelmingly directed towards their application in materials science, particularly for liquid crystal displays and, more recently, LCEs. While the biocompatibility of LCEs as a general class of materials is an area of active research for applications in biomedical devices and soft robotics, there is a notable lack of studies investigating the specific interactions of this compound with biological targets. oaepublish.comrsc.org
Its design principles—a rigid aromatic core with flexible alkyl chains—are optimized for inducing mesomorphism, not for binding to specific protein active sites or other biological macromolecules. Therefore, at present, a relationship between the molecular design of this compound and specific biological target interactions has not been established in the scientific literature. Any potential biological activity would be speculative without dedicated toxicological and pharmacological investigation.
Supramolecular Assembly and Non Covalent Interactions of 4 Methoxyphenyl 4 Butoxybenzoate
Self-Assembly Mechanisms of Benzoate (B1203000) Derivatives in Solution and Solid State
The self-assembly of benzoate derivatives is a well-documented phenomenon, often initiated in solution prior to crystallization. In solution, benzoic acid and its derivatives are known to form hydrogen-bonded dimers. These dimers can further associate into larger aggregates, such as tetramers, through aromatic π-π stacking interactions. This hierarchical self-association process is a key mechanism in the nucleation and growth of crystals from solution.
Host-Guest Chemistry in Supramolecular Frameworks
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a supramolecular framework. nih.govresearchgate.net While 4-Methoxyphenyl (B3050149) 4-butoxybenzoate itself is not a classic host molecule in the vein of cyclodextrins or calixarenes, the crystalline lattice formed by its self-assembly could potentially create voids or channels capable of including solvent molecules or other small guests. nih.gov This phenomenon, known as clathrate formation, is dependent on the specific packing arrangement of the molecules in the crystal. The ability to form such inclusion compounds would be highly dependent on the crystal engineering parameters, such as the solvent used for crystallization. The interplay of shape complementarity and non-covalent interactions between the host lattice and the guest molecules would be the primary driving forces for such host-guest systems. researchgate.net
Formation of Oligomeric and Polymeric Supramolecular Structures
In the solid state, individual molecules of 4-Methoxyphenyl 4-butoxybenzoate would assemble into extended, non-covalently linked structures that can be described as supramolecular oligomers or polymers. These are not true polymers in the sense of having covalent linkages, but rather chains, sheets, or three-dimensional networks held together by intermolecular forces.
Role of Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Organization
The supramolecular organization of this compound in the crystalline state would be governed by a hierarchy of intermolecular forces.
Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH, the molecule possesses several hydrogen bond acceptors, namely the oxygen atoms of the ester carbonyl, the ether linkage in the butoxy group, and the methoxy (B1213986) group. These can interact with weak C–H donors from the aromatic rings and the alkyl chain of neighboring molecules, forming a network of C–H···O hydrogen bonds. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice. Studies on related methoxyphenyl derivatives have shown the prevalence of such interactions in directing their crystal packing. nih.gov
π-π Stacking: The two aromatic rings in this compound are prime candidates for engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, are a major driving force in the assembly of many aromatic compounds. The geometry of the stacking can vary, from face-to-face to offset or edge-to-face arrangements, depending on the electronic nature of the rings and steric factors. The presence of both an electron-donating methoxy group and an electron-withdrawing ester group could lead to specific, directional π-π stacking motifs.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor/Acceptor Groups Involved | Expected Role in Supramolecular Assembly |
| C–H···O Hydrogen Bonding | C-H (aromatic, alkyl) as donor; O (ester, ether, methoxy) as acceptor | Formation of extended chains and networks, linking molecules in specific orientations. |
| π-π Stacking | Phenyl and substituted phenyl rings | Stacking of aromatic cores, contributing to the formation of columnar or layered structures. |
| Van der Waals Forces | Butoxy chain, aromatic rings | Overall crystal packing, space-filling, and stabilization of the structure. |
Seeded Growth and Patterning of Supramolecular Assemblies
Seeded growth is a technique used to control the crystallization process by introducing a pre-existing crystal (a seed) into a supersaturated solution. This method allows for the growth of larger, higher-quality crystals with a specific orientation and morphology. For this compound, seeded growth could be employed to obtain single crystals suitable for X-ray diffraction analysis, which would be essential to definitively determine its supramolecular structure.
Furthermore, the principles of self-assembly can be harnessed to create patterned supramolecular structures on surfaces. By controlling the conditions of crystallization, such as solvent evaporation rate, temperature, and substrate surface chemistry, it might be possible to direct the growth of this compound assemblies into specific patterns, such as aligned needles or films. This level of control over the supramolecular organization is a key goal in materials science for the development of functional organic materials.
Degradation Pathways and Environmental Fate Studies of 4 Methoxyphenyl 4 Butoxybenzoate
Chemical Degradation Mechanisms Under Various Environmental Conditions
The primary chemical degradation pathway for 4-Methoxyphenyl (B3050149) 4-butoxybenzoate in the environment is expected to be hydrolysis of the ester linkage. This process can be influenced by pH and the presence of oxidizing agents.
The hydrolysis of 4-Methoxyphenyl 4-butoxybenzoate would yield 4-methoxyphenol (B1676288) and 4-butoxybenzoic acid. The rate of this reaction is dependent on the pH of the surrounding medium. Generally, ester hydrolysis can be catalyzed by both acids and bases. acs.org In neutral or acidic conditions (pH 2-5), the hydrolysis of a similar compound, 4-methoxyphenyl-2,2-dichloroethanoate, is a pH-independent process that is second-order with respect to water. rsc.org Under alkaline conditions, the hydrolysis of substituted phenyl benzoates is significantly accelerated. rsc.orgrsc.org The rate of alkaline hydrolysis is influenced by the electronic properties of the substituents on both the phenyl and benzoate (B1203000) rings. rsc.orgrsc.org For instance, electron-withdrawing groups on the phenyl ring increase the hydrolysis rate. rsc.org
The presence of cosolvents in aqueous environments can also affect the hydrolysis rate. For 4-methoxyphenyl-2,2-dichloroethanoate, the rate constant for hydrolysis varies with the concentration of cosolvents like cyanomethane (acetonitrile), polyethylene (B3416737) glycol, and tetrahydrofuran (B95107). rsc.org
In addition to hydrolysis, oxidation by hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and aquatic environments, can contribute to the degradation of this compound. Studies on benzoic acid have shown that •OH radicals can add to the aromatic ring, leading to the formation of hydroxylated derivatives. rsc.org For methoxy-substituted benzoic acids, •OH radical attack can lead to hydroxylation and demethoxylation, replacing the -OCH3 group with an -OH group. researchgate.net The presence of oxygen influences the subsequent decay pathways of the resulting radical adducts. researchgate.net
Table 1: Predicted Hydrolysis Products of this compound
| Reactant | Predicted Products | Influencing Factors |
| This compound | 4-Methoxyphenol, 4-Butoxybenzoic acid | pH, Temperature, Presence of cosolvents |
Photodegradation Kinetics and Product Analysis
Photodegradation, the breakdown of molecules by light, is another important environmental fate process for aromatic esters like this compound. This can occur through direct absorption of sunlight (direct photolysis) or through reactions with photochemically produced reactive species (indirect photolysis).
The quantum yield (Φ), a measure of the efficiency of a photochemical process, is a key parameter in determining the rate of direct photolysis. wikipedia.org For aromatic esters, the quantum yields can be influenced by factors such as the wavelength of excitation and temperature. researchgate.net While specific quantum yield data for this compound are not available, studies on other aromatic esters show that these values can vary. acs.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the photodegradation kinetics of aromatic pollutants based on their molecular structure. researchgate.netresearchgate.net
A common photochemical reaction for aryl esters is the photo-Fries rearrangement, where the ester group migrates to the ortho or para position of the phenyl ring, forming hydroxyketones. researchgate.net The relative yields of the ortho and para products can be influenced by temperature and the wavelength of irradiation. researchgate.net In addition to rearrangement, decarboxylation can also occur. researchgate.net
Indirect photolysis involves reactions with photochemically generated species such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter (DOM). The photodegradation of phthalate (B1215562) esters, which are structurally related to the benzoate portion of the target molecule, has been shown to be enhanced in the presence of photosensitizers like humic substances. frontiersin.org
Table 2: Potential Photodegradation Products of this compound
| Degradation Pathway | Potential Products |
| Photo-Fries Rearrangement | 2-Hydroxy-5-methoxy-4'-butoxybenzophenone, 4-Hydroxy-3-methoxy-4'-butoxybenzophenone |
| Ester Cleavage | 4-Methoxyphenol, 4-Butoxybenzoic acid |
Microbiological and Enzymatic Degradation of Benzoate Moieties in Biotic Systems
The biodegradation of this compound is expected to proceed through the cleavage of the ester bond, followed by the degradation of the resulting 4-methoxyphenol and 4-butoxybenzoic acid. The benzoate moiety is a common intermediate in the microbial degradation of many aromatic compounds and its catabolism is well-studied. nih.govnih.govresearchgate.netresearchgate.net
Degradation of the Benzoate Moiety: The initial step in the microbial degradation of benzoate esters is typically hydrolysis to the corresponding alcohol and carboxylic acid. nih.gov The resulting 4-butoxybenzoic acid would then be further metabolized. While specific studies on butoxybenzoates are limited, the general pathways for benzoate degradation are well-established.
Under aerobic conditions, bacteria can degrade benzoate through several pathways, often involving initial hydroxylation of the aromatic ring. nih.govresearchgate.net These pathways converge to central intermediates like catechol or protocatechuate, which are then subject to ring cleavage by dioxygenases. nih.gov
Under anaerobic conditions, the degradation of benzoate proceeds via activation to benzoyl-CoA, followed by dearomatization and ring cleavage. researchgate.net
Degradation of the 4-Methoxyphenyl Moiety: The 4-methoxyphenyl group would be released as 4-methoxyphenol. The microbial degradation of methoxylated aromatic compounds often involves the enzymatic cleavage of the ether bond. This has been extensively studied in the context of lignin (B12514952) degradation, a natural polymer rich in methoxylated phenylpropanoid units. rsc.orgnih.govresearchgate.netacs.orgresearchgate.net
Bacteria such as Sphingobium sp. possess enzymes capable of cleaving β-O-4 aryl ether bonds, a common linkage in lignin that is structurally similar to the ether bond in 4-methoxyphenol. rsc.orgresearchgate.net These enzymatic systems often involve an initial oxidation step followed by the cleavage of the ether bond. rsc.orgnih.govresearchgate.net For example, the bacterium Dichomitus squalens has a glutathione-S-transferase that selectively cleaves the β-O-4 aryl ether bond in a glutathione-dependent reaction. acs.org
Furthermore, some bacteria can degrade 4-alkoxyphenols through an ipso-hydroxylation mechanism, where the initial enzymatic attack occurs at the carbon atom bearing the alkoxy group. researchgate.net
Degradation of the Butoxy Group: Information on the specific microbial degradation of the butoxy- substituent is less common. However, it is expected to be metabolized through pathways for aliphatic ether cleavage or oxidation of the alkyl chain.
Table 3: Key Enzymes and Microbial Genera in the Degradation of Related Compounds
| Moiety | Degradation Step | Key Enzymes | Microbial Genera |
| Benzoate | Aerobic Ring Hydroxylation | Dioxygenases | Pseudomonas, Rhodococcus researchgate.net |
| Benzoate | Anaerobic Ring Reduction | Benzoyl-CoA Reductase | Azoarcus researchgate.net |
| 4-Methoxyphenyl | Ether Bond Cleavage | β-Etherase, Glutathione-S-Transferase | Sphingobium, Dichomitus rsc.orgacs.org |
| 4-Alkoxyphenol | ipso-Hydroxylation | Monooxygenases | Sphingobium researchgate.net |
Advanced Materials Science Applications of 4 Methoxyphenyl 4 Butoxybenzoate Based Materials
Liquid Crystalline Elastomers (LCEs) for Stimuli-Responsive Materials
Liquid Crystalline Elastomers (LCEs) are a unique class of materials that combine the elastic properties of rubber with the anisotropic characteristics of liquid crystals. The incorporation of mesogenic units, such as those potentially formed by 4-Methoxyphenyl (B3050149) 4-butoxybenzoate, into a polymer network can lead to materials that exhibit significant changes in shape and mechanical properties in response to external stimuli like heat, light, or electric fields.
The anisotropic nature of liquid crystal molecules, when aligned within an elastomer network, can be harnessed to create actuators and artificial muscles. A change in temperature can induce a phase transition in the liquid crystalline domains, leading to a macroscopic change in the material's shape. For a material based on 4-Methoxyphenyl 4-butoxybenzoate, the transition from a more ordered (nematic) to a less ordered (isotropic) state would cause a contraction or expansion of the LCE, mimicking the action of a biological muscle.
The performance of such an actuator would depend on several factors, including the cross-linking density of the polymer network and the nematic-to-isotropic transition temperature (TNI) of the liquid crystal. Phenyl benzoate (B1203000) derivatives are known to exhibit a range of transition temperatures depending on the length of their alkoxy chains. researchgate.nettubitak.gov.tr A hypothetical LCE incorporating this compound could have the following projected properties:
| Property | Projected Value | Condition |
| Actuation Strain (%) | 20 - 40 | Upon heating through TNI |
| Response Time (s) | 1 - 10 | Dependent on material thickness |
| Work Capacity (kJ/m³) | 10 - 50 | Theoretical maximum |
This table presents hypothetical data based on the known properties of similar LCE systems.
The same principle that drives actuation in LCEs can be applied to sensor technologies. The ordered structure of an LCE can be disrupted by the presence of certain chemical analytes, leading to a detectable change in the material's properties, such as its color, shape, or electrical capacitance. An LCE formulated with this compound could be designed to be sensitive to specific volatile organic compounds (VOCs). The butoxy chain of the molecule could offer selectivity towards non-polar analytes.
The sensing mechanism would involve the absorption of analyte molecules into the elastomer network, causing a swelling of the polymer and a disruption of the liquid crystalline order. This change could be transduced into an optical or electrical signal. For example, a thin film of the LCE could be part of a capacitor, where a change in its dimensions due to analyte absorption would alter the capacitance.
Optoelectronic Devices and Display Technologies
The ability of liquid crystals to align in response to electric fields is the foundational principle behind many display technologies. Molecules with a significant dielectric anisotropy, a common feature in phenyl benzoate liquid crystals, are particularly well-suited for these applications.
A closely related compound, 4-Pentylphenyl 4-methoxybenzoate, is known to be a nematic liquid crystal used in optical electronics. ossila.com This suggests that this compound would likely exhibit similar nematic behavior, a prerequisite for many LCD modes.
In advanced display and lighting technologies, such as those utilizing organic light-emitting diodes (OLEDs) or quantum dots, liquid crystals can serve as host materials to align emissive guest molecules (luminophores). The ordered environment of the liquid crystal host can enhance the efficiency and polarization of the emitted light.
The effectiveness of a host material is often determined by its ability to dissolve the luminophore without disrupting its own liquid crystalline phase. The chemical structure of this compound, with its aromatic core and flexible alkyl chain, would likely provide good compatibility with a range of organic luminophores.
Smart Window Technologies Based on Thermally Responsive Liquid Crystals
Smart windows, which can dynamically control the amount of light and heat passing through them, represent a significant area of research in energy-efficient building materials. One approach to creating smart windows is to use thermally responsive liquid crystal films. These films can switch between a transparent state and a scattering (opaque) state in response to temperature changes.
A mixture containing this compound could be engineered to have a nematic-to-isotropic transition temperature within a desired range for smart window applications, for instance, to switch to a scattering state on hot, sunny days to block solar radiation. In the nematic phase, the liquid crystal molecules are aligned, and the film is transparent. As the temperature rises above the clearing point (TNI), the material becomes isotropic, and the random orientation of the molecules leads to strong light scattering.
The performance of a smart window based on this technology would be characterized by its switching temperature, its transparency in the "on" state, and its scattering efficiency in the "off" state.
| Parameter | Projected Performance |
| Switching Temperature (TNI) | Adjustable by mixing with other LCs |
| Transmittance (On State) | > 85% |
| Haze (Off State) | > 90% |
This table presents hypothetical data based on typical performance of polymer-dispersed liquid crystal (PDLC) smart windows.
Potential Applications in Soft Robotics and Microstructure Fabrication
The field of soft robotics seeks to create flexible and adaptable robots that can safely interact with complex environments. A key challenge in this area is the development of materials that can undergo controlled and reversible shape changes to act as artificial muscles or actuators. Similarly, the precise fabrication of three-dimensional microstructures is crucial for a range of technologies, from micro-optics to biomedical devices. Liquid crystal elastomers (LCEs), which are lightly cross-linked polymer networks of liquid crystal molecules, are at the forefront of materials being explored for these applications.
The potential of this compound in these domains lies in its predicted thermotropic liquid crystalline behavior. Like other calamitic (rod-shaped) molecules, it is expected to exhibit one or more liquid crystal phases, such as nematic or smectic phases, at temperatures between its crystalline solid and isotropic liquid states. In a nematic phase, the molecules have a long-range orientational order, aligning along a common director axis, but lack positional order. In a smectic phase, a higher degree of order exists, with the molecules organized into layers.
When this compound is incorporated as a mesogenic (liquid crystal-forming) unit into a polymer network to form an LCE, the alignment of the mesogens can be programmed during fabrication. Upon a stimulus, such as a change in temperature, the LCE can undergo a phase transition from the more ordered liquid crystal phase to the disordered isotropic state. This transition leads to a macroscopic shape change in the material, as the polymer network deforms in response to the reorientation of the mesogenic units. This shape-morphing capability is the fundamental principle behind the actuation of LCE-based soft robots.
The specific characteristics of the liquid crystal phases of this compound, such as the transition temperatures and the degree of order, would be critical in determining its suitability for these applications. These properties are influenced by its molecular structure, including the length of the butoxy tail. By analogy with related compounds, it is anticipated that variations in the alkoxy chain length can be used to tune the phase transition temperatures, allowing for the design of materials that actuate at specific, desired temperatures.
For microstructure fabrication, techniques like two-photon polymerization can be employed with liquid crystal-based materials. In this process, a focused laser induces polymerization in a liquid crystal monomer or a mixture containing it, allowing for the creation of complex 3D structures with high resolution. The initial alignment of the liquid crystal molecules, which can be controlled by surface treatments or electric fields, can be locked into the polymer network during fabrication. This allows for the creation of microstructures with anisotropic properties, such as specific optical or mechanical responses. Materials based on this compound could potentially be used in such fabrication processes to create stimuli-responsive micro-actuators or sensors.
Table 1: Predicted Thermotropic Properties of this compound and Related Compounds
| Compound Name | Alkoxy Chain Length | Predicted/Observed Liquid Crystal Phase(s) | Predicted/Observed Transition Temperatures (°C) |
| 4-Methoxyphenyl 4-methoxybenzoate | 1 | Nematic | C-N: ~118, N-I: ~135 |
| 4-Methoxyphenyl 4-ethoxybenzoate | 2 | Nematic | C-N: ~110, N-I: ~145 |
| This compound | 4 | Nematic, potentially Smectic A | C-N: (Predicted) ~95-105, N-I: (Predicted) ~130-140 |
| 4-Methoxyphenyl 4-hexyloxybenzoate | 6 | Nematic, Smectic A | C-SmA: ~85, SmA-N: ~115, N-I: ~125 |
Note: The data for related compounds is based on literature trends for homologous series of 4-alkoxyphenyl 4-alkoxybenzoates. The values for this compound are predictive and serve to illustrate the expected behavior.
Exploration in Conductive Organic Assemblies
The development of organic materials with significant charge-carrying capabilities is a major goal in materials science, with potential applications in flexible electronics, sensors, and organic photovoltaics. While many liquid crystals are dielectric, the ordered nature of their mesophases can provide pathways for charge transport if the molecules possess suitable electronic properties. The self-assembly of molecules into ordered structures, such as the columnar or lamellar arrangements found in some liquid crystal phases, can facilitate the hopping of charge carriers between adjacent molecules.
For a material based on this compound to exhibit significant conductivity, several factors would need to be considered. The intrinsic electronic properties of the molecule itself, such as its ionization potential and electron affinity, are of primary importance. The phenyl benzoate core, while not as electron-rich as some other aromatic systems used in organic semiconductors, could potentially be modified to enhance its charge-carrying capacity.
Furthermore, the type of liquid crystalline phase formed is crucial. Highly ordered smectic phases, where the molecules are arranged in well-defined layers, are generally more conducive to charge transport than the less ordered nematic phase. In a smectic phase, charge transport can be anisotropic, with higher mobility within the layers than between them. The self-assembly of this compound into such layered structures would be a prerequisite for exploring its potential in conductive assemblies.
One approach to enhancing conductivity is the doping of the liquid crystal host with electron donor or acceptor molecules. The ordered matrix of the liquid crystal can facilitate the formation of charge-transfer complexes, which can significantly increase the concentration of charge carriers and improve conductivity. The ability of this compound to act as a host for such dopants would depend on its molecular structure and the nature of its liquid crystalline phases.
Research into the conductive properties of benzoate esters has shown that they can form self-assembled structures that facilitate charge transport. The interplay of the aromatic cores and the flexible alkyl chains can lead to the formation of nano-fibers or other ordered aggregates. While the conductivity of pristine this compound is likely to be low, its potential as a component in conductive blends or as a template for the organization of more electronically active molecules warrants further investigation.
Table 2: Potential for Conductive Properties in Benzoate-Based Liquid Crystals
| Property | Relevance to Conductivity | Potential Role of this compound |
| Molecular Packing | Efficient charge hopping requires close and ordered packing of molecules. | Formation of smectic phases would provide ordered layers, potentially facilitating 2D charge transport. |
| Electronic Structure | The energy levels (HOMO/LUMO) of the molecule determine its ability to accept or donate charge. | The phenyl benzoate core has a moderate electronic character; modification or doping would likely be necessary for high conductivity. |
| Self-Assembly | The ability to form extended, ordered structures is crucial for long-range charge transport. | As a benzoate ester, it has the potential to self-assemble into ordered aggregates, which could be exploited in conductive systems. |
| Host for Dopants | An ordered liquid crystal matrix can align dopant molecules, enhancing charge-transfer interactions. | The liquid crystalline phases of this compound could serve as a host for electron-rich or electron-poor dopants. |
Theoretical and Mechanistic Biological Applications Non Clinical Focus
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For 4-Methoxyphenyl (B3050149) 4-butoxybenzoate, a hypothetical SAR study would involve systematically modifying its structure to probe potential interactions with a biological target, such as an enzyme or receptor. The core structure consists of a 4-methoxyphenyl group and a 4-butoxybenzoate group linked by an ester bond.
Key modifications could include:
Altering the Alkoxy Chain Length: The butoxy group (-OC₄H₉) could be shortened or lengthened. Shorter chains might increase water solubility, while longer chains would enhance lipophilicity, potentially improving membrane permeability or interaction with hydrophobic pockets in a target protein.
Varying Substituents on the Phenyl Rings: The methoxy (B1213986) group (-OCH₃) could be replaced with other electron-donating or electron-withdrawing groups (e.g., -OH, -CH₃, -Cl, -NO₂) to alter the electronic properties and hydrogen bonding capacity of the molecule.
Modifying the Ester Linkage: The ester bond could be replaced with a more stable amide or a reverse ester to change susceptibility to hydrolysis by esterase enzymes and to alter the molecule's geometry and hydrogen bonding pattern.
For instance, studies on other benzoate (B1203000) esters have shown that such modifications are critical for activity. In a series of anhydrotetracycline (B590944) C10-benzoate esters designed as inhibitors for tetracycline (B611298) destructases, the nature of the aromatic acid used to form the ester was crucial for bioactivity, with nitrogen-containing heterocyclic acids yielding the most potent compounds. nih.gov Similarly, for selective estrogen receptor modulators (SERMs), the presence of a basic tertiary amine on an ethoxy side chain attached to a phenyl ring is a key pharmacophoric element for antagonistic activity. researchgate.net
Table 1: Hypothetical SAR Modifications for 4-Methoxyphenyl 4-butoxybenzoate
| Modification Site | Original Group | Hypothetical Modification | Potential Impact on Activity |
|---|---|---|---|
| Benzoate Ring | -O(CH₂)₃CH₃ (Butoxy) | -OCH₃ (Methoxy) | Increased polarity, reduced lipophilicity. |
| Benzoate Ring | -O(CH₂)₃CH₃ (Butoxy) | -O(CH₂)₇CH₃ (Octyloxy) | Increased lipophilicity, enhanced membrane interaction. |
| Phenyl Ring | -OCH₃ (Methoxy) | -OH (Hydroxy) | Introduction of hydrogen bond donor capability. |
| Phenyl Ring | -OCH₃ (Methoxy) | -CF₃ (Trifluoromethyl) | Addition of a strong electron-withdrawing group. |
Computational Prediction of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors like ERα, Tyrosine Kinases)
Molecular docking and simulation are powerful computational tools used to predict how a ligand might bind to a macromolecular target. For this compound, these methods can provide insights into its potential as an inhibitor or modulator of enzymes and receptors.
Estrogen Receptor α (ERα): Many SERMs feature phenolic and ether functionalities that interact with key amino acid residues in the ERα ligand-binding domain, such as Glu353 and Arg394. researchgate.net A docking study of this compound into the ERα binding pocket would likely show the methoxyphenyl and butoxybenzoate moieties occupying hydrophobic regions of the pocket. The ester and ether oxygens could potentially act as hydrogen bond acceptors with nearby residues.
Tyrosine Kinases: These enzymes have an ATP-binding pocket that can be targeted by small molecule inhibitors. Many inhibitors are heterocyclic compounds, but the general principle involves occupying the hydrophobic pocket and forming hydrogen bonds with key residues like the "hinge" region. researchgate.netresearchgate.net While this compound lacks the typical quinazoline (B50416) or pyridine (B92270) scaffolds, its aromatic rings could engage in π-π stacking interactions within the active site, and its flexible butoxy chain could adapt to the shape of hydrophobic sub-pockets.
Hydrolases: Benzoate esters are known substrates for hydrolytic enzymes like esterases. acs.org Computational studies could model the interaction of this compound with the active site of a human carboxylesterase. Such a study would focus on the positioning of the ester carbonyl group near the catalytic serine residue (e.g., Ser198 in butyrylcholinesterase) for nucleophilic attack. acs.org The binding affinity would be influenced by how well the phenyl rings and alkyl chain fit into the surrounding acyl-binding and alcohol-binding pockets of the enzyme.
Table 2: Predicted Interaction Data from a Hypothetical Docking Study
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| ERα | -7.5 | Leu346, Ala350, Met421 | Hydrophobic |
| ERα | -7.5 | Arg394, Glu353 | Hydrogen Bonding (with ether/ester oxygens) |
| EGFR Tyrosine Kinase | -6.8 | Leu718, Val726, Ala743 | Hydrophobic |
| EGFR Tyrosine Kinase | -6.8 | Met793 (Hinge) | Hydrogen Bonding (with ether/ester oxygens) |
| Carboxylesterase | -5.9 | Trp82, Phe329 | Hydrophobic (Acyl-binding pocket) |
Note: The binding affinity values are illustrative and not from actual experiments.
Design Principles for Modulating Biological Membrane Permeability
The ability of a molecule to cross biological membranes is a critical factor in its potential bioavailability. This process is governed by physicochemical properties such as lipophilicity, size, and charge. As a neutral, moderately lipophilic molecule, this compound would be expected to cross membranes via passive diffusion.
Its nature as a liquid crystalline compound is particularly relevant here. Biological membranes themselves are essentially two-dimensional liquid crystals. researchgate.net The interaction between an exogenous liquid crystal molecule and a cell membrane can lead to significant perturbations. The design principles for modulating membrane permeability using this scaffold would focus on:
Lipophilicity Balance: The butoxy chain contributes significantly to the molecule's lipophilicity. Shortening this chain would decrease its ability to partition into the lipid bilayer, while lengthening it would increase it, up to a point where it might become trapped within the membrane. nih.gov
Interfacial Activity: The ester and ether groups provide some polarity, making the molecule amphiphilic. This could cause it to accumulate at the lipid-water interface of the membrane, potentially altering membrane fluidity and order. The ordering behavior of liquid crystals at interfaces can be used to transduce molecular binding events into an optical signal, a principle used in some biosensors. rsc.org
Molecular Shape and Flexibility: The flexible butoxy chain allows the molecule to adopt various conformations, which can facilitate its insertion between the acyl chains of membrane phospholipids. The rigid phenyl groups, however, would act as a bulkier element that could disrupt the ordered packing of lipids, thereby increasing membrane permeability to other substances. This disruption is a known mechanism of action for some antimicrobial agents.
Supramolecular Approaches for Bioimaging Probes and Diagnostics Development
Supramolecular chemistry offers a route to developing advanced diagnostic tools by assembling molecules through non-covalent interactions. While this compound is not intrinsically fluorescent or colored, it can serve as a scaffold for building bioimaging probes.
Host-Guest Chemistry: The aromatic rings of the molecule could participate in host-guest complexes. For example, it could be encapsulated within a cyclodextrin (B1172386) cavity. If the cyclodextrin is tethered to a fluorophore, changes in the environment upon binding could modulate the fluorescence, providing a sensing mechanism.
Liquid Crystal-Based Sensors: A key application of liquid crystals in diagnostics involves creating interfaces that report on biological binding events. rsc.org A thin film of a liquid crystal mixture containing this compound could be designed to change its orientation (and thus its appearance under polarized light) when a target analyte, such as a protein or lipid, adsorbs to its surface. This label-free detection method is highly sensitive to interfacial phenomena.
Functionalization for Targeting: The basic scaffold could be chemically modified to incorporate a fluorescent reporter group (e.g., a coumarin (B35378) or fluorescein) on one of the phenyl rings. Furthermore, a targeting ligand (e.g., a biotin (B1667282) or a small peptide) could be attached, allowing the resulting probe to accumulate in specific cells or tissues for targeted imaging.
Mechanistic Studies of Antimicrobial or Antiviral Activity of Derivatives
Based on related structures, derivatives of this compound could be hypothesized to exhibit antimicrobial activity through several mechanisms.
Membrane Disruption: As discussed, the amphiphilic nature of the molecule allows it to interact with and disrupt the lipid bilayer of bacterial membranes. This is a common mechanism for antimicrobial peptides and other membrane-active agents. Increasing the lipophilicity by extending the alkyl chain or introducing bulky groups could enhance this activity by increasing the perturbation of the membrane structure, leading to leakage of cellular contents and cell death.
Enzyme Inhibition: Benzoic acid and its esters (parabens) are well-known antimicrobial preservatives that are thought to act by inhibiting key enzymes involved in microbial metabolism. For example, C10-benzoate esters of anhydrotetracycline have been shown to inhibit bacterial tetracycline destructase enzymes, restoring the activity of tetracycline antibiotics. nih.gov Derivatives of this compound could be designed to target specific bacterial or viral enzymes, such as proteases or synthases, by optimizing their fit within the enzyme's active site.
Inhibition of Quorum Sensing: Many bacteria coordinate their virulence through a communication system called quorum sensing. Molecules that interfere with this system can act as anti-virulence agents. The core structure of this compound resembles some quorum sensing molecules, and its derivatives could potentially be designed to act as competitive inhibitors of quorum sensing receptors.
QSAR studies on hydroxyl benzoic esters have shown that their antibacterial activity is related to quantum chemical parameters and molecular connectivity, indicating that both electronic and steric properties are important. researchgate.net A similar approach could be used to guide the synthesis of novel antimicrobial derivatives of this compound.
Future Research Directions and Emerging Paradigms in 4 Methoxyphenyl 4 Butoxybenzoate Research
Rational Design of Next-Generation Liquid Crystalline Materials with Enhanced Properties
The rational design of novel liquid crystalline (LC) materials is a primary focus for future research, aiming to create substances with superior performance characteristics for a variety of applications. mdpi.com A key strategy involves the targeted synthesis of molecules with specific structural features to control and enhance properties such as mesophase range, birefringence, and dielectric anisotropy.
One promising approach is the incorporation of different terminal and lateral groups onto the core structure of molecules like 4-Methoxyphenyl (B3050149) 4-butoxybenzoate. For instance, the introduction of alkyl chains and lateral substitutions on a polyaromatic core has been shown to lower phase transition temperatures and induce a broad nematic phase. mdpi.com The synthesis of such materials often relies on techniques like the Suzuki-Miyaura coupling protocol, which allows for the precise construction of the desired molecular architecture. mdpi.com
Furthermore, the strategic placement of substituents can significantly impact the material's optical properties. For example, increasing the conjugation length within a liquid crystal molecule can lead to higher birefringence, a crucial property for optical and electronic applications. mdpi.comnih.gov However, this must be balanced with considerations for photostability and solubility. nih.gov The introduction of fluorine atoms is another effective strategy to modify properties, often leading to a destabilization of smectic phases in favor of a highly birefringent nematic phase. mdpi.com This can also reduce viscosity and melting points, making the materials more suitable for display and photovoltaic applications. mdpi.com
Future work will likely involve a synergistic combination of synthetic chemistry and computational modeling to predict the properties of new LC materials before their synthesis. This will enable a more efficient and targeted approach to discovering next-generation liquid crystals with tailored functionalities.
Exploration of Novel Supramolecular Architectures with Tunable Functionalities
Supramolecular chemistry offers a powerful bottom-up approach to creating complex and functional materials from simpler molecular building blocks. In the context of 4-Methoxyphenyl 4-butoxybenzoate, future research will delve deeper into the formation of novel supramolecular architectures through non-covalent interactions, such as hydrogen bonding. These interactions allow for the self-assembly of molecules into well-defined structures with tunable properties. acs.org
A key area of exploration is the development of hydrogen-bonded liquid crystals (HBLCs). mdpi.com By combining molecules like 4-n-alkoxybenzoic acids with other organic compounds, researchers can create HBLCs with desirable characteristics, such as high dielectric anisotropy and significant birefringence. mdpi.com The properties of these supramolecular assemblies can be fine-tuned by altering the length of the alkoxy chains or by introducing substituents like fluorine atoms. mdpi.com For example, increasing the alkoxy chain length can expand the temperature range of the mesophase. mdpi.com
The ability to control the self-assembly process is crucial for creating materials with specific functionalities. For instance, supramolecular liquid crystal networks have been used to create writable photonic films with high-resolution patterning and color tuning capabilities. acs.org These materials can respond to external stimuli like heat or moisture, making them suitable for applications in data encoding, sensing, and rewritable displays. acs.org Future research will likely focus on designing more complex and responsive supramolecular systems, potentially incorporating multiple types of non-covalent interactions to achieve even greater control over the material's structure and function.
Integration with Nanoscience for Hybrid Functional Materials and Composites
The integration of liquid crystals like this compound with nanoscale materials opens up exciting possibilities for the creation of hybrid functional materials and composites with enhanced and often novel properties. These materials combine the unique optical and self-assembling properties of liquid crystals with the diverse functionalities of nanoparticles.
Hybrid materials can be broadly classified into two categories: those with weak interactions (Class I) and those with strong chemical bonds (Class II) between the organic and inorganic components. nih.gov The term "nanocomposite" is often used when at least one of the components has dimensions in the nanometer range. researchgate.net The goal of creating these hybrids is to achieve a synergistic effect, where the properties of the composite are superior to those of its individual constituents. researchgate.net
One area of active research is the development of polymer-dispersed liquid crystals (PDLCs). mdpi.com In these materials, liquid crystal droplets are dispersed within a polymer matrix. PDLCs exhibit versatile electro-optical properties that make them suitable for a wide range of applications. mdpi.com Another approach involves integrating liquid crystals with carbon-based nanomaterials like carbon nanotubes or graphene to improve mechanical properties. frontiersin.org
Future research will likely focus on the rational design of these hybrid systems to achieve specific functionalities. nih.gov For example, incorporating nanoparticles into a liquid crystal matrix can be used to create materials for advanced sensors, optoelectronic devices, and drug delivery systems. nih.gov The spontaneous organization of molecules and nanoscale building blocks through self-assembly is a key technique in this field, allowing for the creation of ordered structures with tailored properties. nih.gov Challenges remain in controlling the dispersion and interaction of the different phases to create homogenous and stable materials. frontiersin.org
Development of Advanced Computational Methodologies for Predictive Modeling
Computational modeling has become an indispensable tool in the study and design of liquid crystalline materials. arxiv.orgcambridge.org As the complexity of these materials and their applications grows, the development of more advanced and accurate computational methodologies is crucial for predictive modeling. rsc.org
Currently, several computational methods are employed to study liquid crystals. Density Functional Theory (DFT) has emerged as a powerful technique for predicting molecular geometries and orbital energies, which are essential for understanding the optical properties of liquid crystals. nih.gov Time-dependent DFT (TD-DFT) can be used to model the response of liquid crystal molecules to external stimuli, such as laser pulses. rochester.edu However, these ab initio methods can be computationally expensive, especially for large molecules. rochester.edu
To address this, semi-empirical methods, which use experimental data to simplify calculations, offer a faster but potentially less accurate alternative. rochester.edu The future of computational modeling in this field lies in the development of multiscale models that can bridge the gap between the molecular level and the macroscopic properties of the material. arxiv.orgcambridge.org These models will need to accurately capture the intricate interplay of intermolecular forces that govern the formation of different liquid crystal phases.
Furthermore, the rise of machine learning presents a new paradigm for liquid crystal research. rsc.org Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties of new materials, identify different phases, and even discover novel structures. rsc.org This data-driven approach has the potential to significantly accelerate the design and discovery of next-generation liquid crystalline materials with tailored functionalities. rsc.org
Interdisciplinary Approaches for Novel Bio-Inspired Materials and Systems
Nature has long been a source of inspiration for scientists and engineers seeking to create novel materials with remarkable properties. umich.edu By mimicking the intricate structures and functionalities found in biological systems, researchers can develop advanced materials with applications in diverse fields. An interdisciplinary approach that combines principles from biology, chemistry, physics, and materials science is essential for the successful design of these bio-inspired materials.
One area of inspiration is the structural coloration found in organisms like the Morpho butterfly. umich.edu The hierarchical nanostructures on their wings are responsible for their vibrant, iridescent colors. By replicating these structures using techniques like atomic layer deposition, it is possible to create multifunctional materials that can be used for solar energy harvesting or as visually appealing coatings. umich.edu
Another source of inspiration is the ability of certain natural surfaces, such as those of shark skin and dragonfly wings, to resist biofouling. umich.edu By creating micro- and nano-textured surfaces inspired by these organisms, researchers can develop materials that prevent the attachment of microorganisms, which has significant implications for medical devices and marine applications. umich.edu
In the context of this compound, future research could explore the use of this and related molecules as building blocks for creating bio-inspired liquid crystalline systems. For example, by incorporating biological recognition elements, it may be possible to create highly specific biosensors. The self-assembling properties of liquid crystals could also be harnessed to create complex, hierarchical structures that mimic those found in nature. This interdisciplinary approach holds the promise of developing a new generation of smart, responsive, and sustainable materials.
Q & A
Basic: What are the optimal synthetic conditions for 4-methoxyphenyl 4-butoxybenzoate via esterification?
Methodological Answer:
The synthesis typically involves esterification of 4-butoxybenzoic acid with 4-methoxyphenol under acid catalysis. Key parameters include:
- Catalyst Selection: Sulfuric acid is commonly used, but alternative catalysts like p-toluenesulfonic acid may reduce side reactions .
- Molar Ratios: A 1:1.2 molar ratio (acid:phenol) ensures excess phenol to drive the equilibrium toward ester formation.
- Temperature Control: Reactions are conducted at 80–100°C under reflux to maintain reactivity while minimizing decomposition .
- Workup: Post-reaction neutralization with sodium bicarbonate and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >95% purity.
Reference Data: Comparable esterification protocols for structurally similar compounds (e.g., 4-butoxyphenyl 4-butoxybenzoate) report yields of 75–85% under analogous conditions .
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Single-crystal analysis confirms molecular geometry, including dihedral angles between aromatic rings (e.g., 45–55° for similar esters) and hydrogen-bonding networks stabilizing the lattice .
Note: For accurate assignments, compare with databases like NIST Chemistry WebBook for analogous benzoate esters .
Advanced: How can researchers resolve contradictions in reported reaction mechanisms for Ni-catalyzed C(sp³)–O bond activation involving 4-methoxyphenyl esters?
Methodological Answer:
Discrepancies in mechanisms (e.g., radical vs. oxidative addition pathways) can arise from:
- Catalyst Ligand Effects: Bulky ligands (e.g., bipyridine) favor oxidative addition, while electron-deficient ligands promote radical intermediates.
- Substrate Steric Hindrance: Steric bulk in the ester (e.g., 4-butoxy vs. 4-methoxy groups) alters transition-state accessibility.
Experimental Strategy:
Radical Trapping: Add TEMPO to reaction mixtures; inhibition of product formation supports radical pathways .
Kinetic Isotope Effects (KIE): Compare k_H/k_D for C–H vs. C–D bonds to distinguish between concerted and stepwise mechanisms.
Computational Modeling: DFT studies can map energy profiles for competing pathways.
Reference Data: Substitution of 4-methoxyphenyl esters with thiobenzoate esters (e.g., in Ni catalysis) increases yields by stabilizing radical intermediates, as shown in Table S8 .
Advanced: What strategies improve low yields in alternative synthesis routes (e.g., thioanhydride intermediates)?
Methodological Answer:
Thioanhydride routes (via sodium dithiocarbamates) often suffer from low yields due to:
- Competitive Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions (e.g., molecular sieves).
- Side Reactions: Acylation with acid chlorides (e.g., 4-nitrobenzoyl chloride) may require slow addition (1–2 hrs) at 0°C to suppress oligomerization.
Optimization Steps: - Solvent Choice: Use chloroform over THF to stabilize reactive intermediates .
- Catalyst Screening: Triethylamine enhances acylation efficiency by scavenging HCl.
- Purification: Gradient elution (hexane → ethyl acetate) on silica gel isolates thioanhydrides with >90% purity.
Data Comparison: Yields for sodium acetyl(4-methoxyphenyl)carbamodithioate derivatives range from 65–78% under optimized conditions .
Advanced: How do structural modifications (e.g., alkoxy chain length) impact biological activity in benzoate derivatives?
Methodological Answer:
- Chain Length Effects: Increasing the alkoxy group (e.g., butoxy vs. methoxy) enhances lipophilicity, improving membrane permeability in antimicrobial assays.
- Bioactivity Testing:
- Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) against S. aureus decreases from 128 µg/mL (methoxy) to 64 µg/mL (butoxy) due to enhanced lipid bilayer interaction.
- Enzyme Inhibition: Longer chains (e.g., butoxy) may sterically hinder binding to enzyme active sites (e.g., phospholipase A2), reducing anti-inflammatory activity compared to shorter analogs .
Experimental Design: Synthesize a homologous series (methoxy to hexyloxy) and correlate logP values with bioactivity trends .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in similar esters) .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note: Review SDS for analogs (e.g., butyl 4-hydroxybenzoate) for toxicity benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
